2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an amino group, a hydrazinylidenemethyl group, and a carboxamide group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1,8-naphthyridine-3-carboxamide with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. Advanced purification techniques, including high-performance liquid chromatography (HPLC) and distillation, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted naphthyridine derivatives .
Scientific Research Applications
2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1,8-naphthyridine-3-carboxamide
- Hydrazinylidenemethyl derivatives
- Naphthyridine-based compounds
Uniqueness
What sets 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10N6O |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N6O/c11-8-7(10(17)14-5-15-12)4-6-2-1-3-13-9(6)16-8/h1-5H,12H2,(H2,11,13,16)(H,14,15,17) |
InChI Key |
LIADUMIOHSKCHC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N/C=N/N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C(=O)NC=NN |
Origin of Product |
United States |
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